molecular formula C8H22N2O3Si B052321 N-[3-(Trimethoxysilyl)propyl]ethylenediamine CAS No. 1760-24-3

N-[3-(Trimethoxysilyl)propyl]ethylenediamine

Cat. No. B052321
Key on ui cas rn: 1760-24-3
M. Wt: 222.36 g/mol
InChI Key: PHQOGHDTIVQXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446181

Procedure details

A 300-ml, four necked glass flask equipped with a stirrer, reflux condenser, and thermometer was charged with 180.0 g (3.0 mol) of ethylene diamine and heated at 80° to 90° C. From a dropping funnel, 74.4 g (0.37 mol) of 3-chloropropyltrimethoxysilane was added dropwise to the flask over 1.25 hours (the molar ratio of ethylene diamine/3-chloropropyltrimethoxysilane=8.11). After one hour ripening, thereaction solution was heated until boiling whereupon 82.3 g (1.37 mol) of ethylene diamine was distilled out of the system through a reflux outlet port. The concentrated reaction solution was transferred to a separatory funnel and cooled for allowing the solution to separate into two layers. The lower layer of ethylene diamine hydrochloride was separated off. The upper layer containing 3-[N-(2-aminoethyl)]aminopropyltrimethoxysilane wastaken out and purified by simple distillation, obtaining 67.2 g of 3-[N-(2-aminoethyl)]aminopropyltrimethoxysilane. The yield was 81.7%.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step Two
Name
ethylene diamine 3-chloropropyltrimethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
whereupon
Quantity
82.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].Cl[CH2:6][CH2:7][CH2:8][Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11].C(N)CN.ClCCC[Si](OC)(OC)OC>>[NH2:3][CH2:2][CH2:1][NH:4][CH2:6][CH2:7][CH2:8][Si:9]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
74.4 g
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Name
ethylene diamine 3-chloropropyltrimethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N.ClCCC[Si](OC)(OC)OC
Step Three
Name
whereupon
Quantity
82.3 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-ml, four necked glass flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° to 90° C
TEMPERATURE
Type
TEMPERATURE
Details
solution was heated
DISTILLATION
Type
DISTILLATION
Details
was distilled out of the system through a reflux outlet port
CUSTOM
Type
CUSTOM
Details
The concentrated reaction solution
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to separate into two layers
CUSTOM
Type
CUSTOM
Details
The lower layer of ethylene diamine hydrochloride was separated off
ADDITION
Type
ADDITION
Details
The upper layer containing 3-[N-(2-aminoethyl)]aminopropyltrimethoxysilane
DISTILLATION
Type
DISTILLATION
Details
purified by simple distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCNCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 67.2 g
YIELD: PERCENTYIELD 81.7%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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